(2,4-Dichlorophenyl)(phenyl)methanamine
Overview
Description
(2,4-Dichlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11Cl2N. It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a phenyl group attached to a methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylmethanamines .
Scientific Research Applications
(2,4-Dichlorophenyl)(phenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methanamine
- (2,4-Dichlorophenyl)(methyl)methanamine
- (2,4-Dichlorophenyl)(ethyl)methanamine
Uniqueness
(2,4-Dichlorophenyl)(phenyl)methanamine is unique due to the presence of both phenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUHYSYCFRQOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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